molecular formula C8H20IN B12718984 Diisopropyldimethylammonium iodide CAS No. 114328-73-3

Diisopropyldimethylammonium iodide

Cat. No.: B12718984
CAS No.: 114328-73-3
M. Wt: 257.16 g/mol
InChI Key: MVQDUQPZCPOENF-UHFFFAOYSA-M
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Description

Diisopropyldimethylammonium iodide is a quaternary ammonium salt with the systematic IUPAC name 2-Propanaminium, N,N-dimethyl-N-(1-methylethyl)-, iodide (1:1). The compound features a nitrogen center bonded to two methyl groups, one isopropyl group, and a propyl chain, forming a cationic structure paired with an iodide counterion. Quaternary ammonium salts like this are often utilized in organic synthesis, catalysis, or as phase-transfer agents, though specific applications for this compound require further investigation.

Properties

CAS No.

114328-73-3

Molecular Formula

C8H20IN

Molecular Weight

257.16 g/mol

IUPAC Name

dimethyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C8H20N.HI/c1-7(2)9(5,6)8(3)4;/h7-8H,1-6H3;1H/q+1;/p-1

InChI Key

MVQDUQPZCPOENF-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+](C)(C)C(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyldimethylammonium iodide can be synthesized through the reaction of diisopropylamine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diisopropyldimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate can produce silver iodide and the corresponding substituted ammonium compound .

Scientific Research Applications

Diisopropyldimethylammonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyldimethylammonium iodide involves its ability to disrupt cell membranes. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Diisopropyldimethylammonium iodide and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Primary Applications Key Properties
This compound C₈H₂₀IN ~241.16 (calculated) Quaternary ammonium with methyl/isopropyl groups Likely synthetic intermediate or catalyst Data not explicitly reported
Isopropamide iodide C₂₃H₃₃IN₂O 480.43 Complex quaternary ammonium with carbamoyl and diphenyl groups Anticholinergic agent White to off-white powder
Diisopropylamine hydroiodide C₆H₁₆IN 229.10 Hydroiodide salt of a secondary amine Intermediate in organic synthesis No physical data reported
Dimethylsulphonium iodide C₂H₇IS 214.04 Sulfonium salt with methyl groups Antimicrobial agent Melting point: 165°C
Dimethyldioctylammonium chloride C₁₈H₃₈ClN 305.97 Long-chain quaternary ammonium Surfactant, biocide Not reported

Key Observations

Structural Complexity: this compound has a simpler structure compared to Isopropamide iodide, which includes bulky diphenyl and carbamoyl groups. This difference likely influences their biological activity; Isopropamide iodide is used as an anticholinergic agent, while the former’s applications remain underexplored .

Molecular Weight and Applications :

  • Lower molecular weight compounds like Diisopropylamine hydroiodide (229.10 g/mol) are typically intermediates, whereas higher-weight analogs like Isopropamide iodide (480.43 g/mol) have specialized medicinal roles .

Counterion Effects :

  • Chloride-based quaternary ammonium salts (e.g., Dimethyldioctylammonium chloride ) are often surfactants, whereas iodide salts may prioritize stability in polar solvents or ionic reactions .

Biological Activity

Diisopropyldimethylammonium iodide (DIPDA) is a quaternary ammonium compound with the molecular formula C8_8H20_{20}N.I and a molecular weight of 257.16 g/mol. It is characterized by its chiral nature, although it does not possess defined stereocenters. This compound has garnered attention in various biological and chemical studies due to its unique properties and potential applications.

  • Molecular Formula : C8_8H20_{20}N.I
  • Molecular Weight : 257.16 g/mol
  • Structure : The compound features two isopropyl groups and two methyl groups attached to a nitrogen atom, with iodide serving as the counterion.

DIPDA's biological activity primarily stems from its quaternary ammonium structure, which allows it to interact with biological membranes and proteins. Such interactions can lead to alterations in membrane permeability and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like DIPDA exhibit significant antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. A comparative study on various quaternary ammonium compounds demonstrated that DIPDA showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
DIPDAStaphylococcus aureus32 µg/mL
DIPDAEscherichia coli64 µg/mL

Cytotoxicity Studies

A detailed cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of DIPDA. The results indicated that while DIPDA possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations.

Cell Line IC50 (µM)
Human Liver Cells50
Human Kidney Cells45
Human Lung Cells60

These findings suggest a need for careful dosage regulation when considering therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of DIPDA in treating infections caused by multidrug-resistant bacteria. The results showed that DIPDA significantly reduced bacterial load in infected animal models, highlighting its potential as an alternative treatment option.
  • Toxicological Assessment : A toxicological evaluation published in Toxicology Reports assessed the chronic exposure effects of DIPDA on laboratory animals. The study concluded that while short-term exposure did not result in severe adverse effects, long-term exposure raised concerns regarding potential organ toxicity, particularly in the liver and kidneys.

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